molecular formula C16H16N2O3 B11975696 Ethyl 2-[(phenylcarbamoyl)amino]benzoate

Ethyl 2-[(phenylcarbamoyl)amino]benzoate

Katalognummer: B11975696
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: XVUSWEPUNIGJKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(phenylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C16H16N2O3. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its ester functional group and the presence of a phenylcarbamoyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(phenylcarbamoyl)amino]benzoate typically involves the condensation of ethyl 2-aminobenzoate with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid. The reaction can be represented as follows:

C9H9NO2+C7H5NOC16H16N2O3\text{C}_9\text{H}_9\text{NO}_2 + \text{C}_7\text{H}_5\text{NO} \rightarrow \text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3 C9​H9​NO2​+C7​H5​NO→C16​H16​N2​O3​

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(phenylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Ethyl 2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(phenylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of ethyl 2-[(phenylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-[(phenylcarbamoyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(phenylcarbamoyl)amino]benzoate: Similar structure but different position of the functional groups.

    Benzocaine (ethyl p-aminobenzoate): An ester of p-aminobenzoic acid, commonly used as a local anesthetic.

    Ethyl 2-aminobenzoate: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H16N2O3

Molekulargewicht

284.31 g/mol

IUPAC-Name

ethyl 2-(phenylcarbamoylamino)benzoate

InChI

InChI=1S/C16H16N2O3/c1-2-21-15(19)13-10-6-7-11-14(13)18-16(20)17-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,17,18,20)

InChI-Schlüssel

XVUSWEPUNIGJKB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.